N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

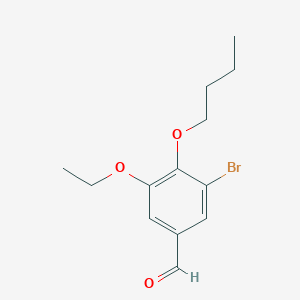

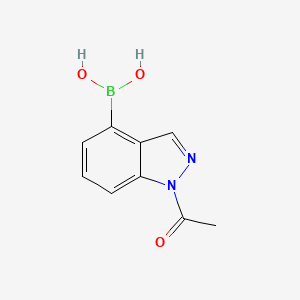

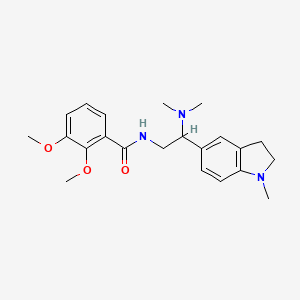

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide is a compound that likely contains a thiadiazole ring, a piperidine moiety, and a benzenesulfonamide group with chlorine and fluorine substituents. The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen, which is often used in pharmaceuticals due to its biological activity. The piperidine ring is a common structural motif in many pharmaceutical compounds, and the benzenesulfonamide group is a functional group known for its medicinal properties.

Synthesis Analysis

The synthesis of compounds related to this compound may involve fluorination steps similar to those described in the provided papers. The fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI) can lead to the formation of fluorothiazoles, which could be a key step in the synthesis of the target compound . Additionally, the Pd-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles with NFSI, as mentioned in another study, could be a relevant method for introducing the fluorine atom into the benzenesulfonamide moiety of the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely be complex, with multiple rings and substituents. The thiadiazole and piperidine rings would contribute to the rigidity and three-dimensional shape of the molecule, potentially affecting its biological activity. The presence of fluorine and chlorine atoms would influence the compound's electronic distribution and could enhance its ability to interact with biological targets through halogen bonding or other non-covalent interactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the reactive thiadiazole ring, the basic piperidine nitrogen, and the electrophilic benzenesulfonamide group. The fluorine atom, being highly electronegative, could make the adjacent carbon more susceptible to nucleophilic attack, while the chlorine atom could potentially be displaced in substitution reactions. The compound could undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and addition reactions at the piperidine nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine would likely increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility in organic solvents. The chlorine and fluorine substituents could also impact the compound's stability and reactivity. The benzenesulfonamide group might confer water solubility, depending on the nature of the other substituents and the overall molecular conformation.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing the oxadiazole moiety, have been found to have a wide range of applications in medicinal chemistry .

Mode of Action

The presence of the thiadiazole and sulfonamide groups could suggest potential interactions with enzymes or receptors where these groups serve as key pharmacophores .

Biochemical Pathways

Compounds with similar structures have been found to have antidiabetic activities, suggesting they may interact with biochemical pathways related to glucose metabolism .

Result of Action

Based on the potential antidiabetic activity mentioned earlier , it could be hypothesized that the compound may have effects on cellular glucose uptake or insulin signaling.

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFN4O2S2/c14-11-7-10(1-2-12(11)15)23(20,21)18-9-3-5-19(6-4-9)13-8-16-22-17-13/h1-2,7-9,18H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPCWFVNJSBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)